

2-Cyclobutylethane-1-thiol CAS number and identifiers

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Compound of Interest

Compound Name: 2-Cyclobutylethane-1-thiol

Cat. No.: B15272574

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Technical Guide: 2-Cyclobutylethane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical identifiers, properties, and potential synthetic routes for **2-Cyclobutylethane-1-thiol**. Due to the limited availability of public data for this specific thiol, this document provides comprehensive information on its immediate precursor, 2-cyclobutylethan-1-ol, and details a well-established experimental protocol for its synthesis into the target thiol. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

2-Cyclobutylethane-1-thiol is a sulfur-containing organic molecule featuring a cyclobutane ring linked to an ethanethiol group. While the cyclobutane motif is of increasing interest in medicinal chemistry for its ability to introduce conformational rigidity and unique structural properties, publicly accessible data regarding the CAS number, specific properties, and established experimental protocols for **2-Cyclobutylethane-1-thiol** are scarce. This guide provides available information on its precursor and a reliable synthetic pathway.

Identifiers and Properties of 2-cyclobutylethan-1-ol

Given the absence of a dedicated CAS Registry Number for **2-Cyclobutylethane-1-thiol**, we present the identifiers for its immediate synthetic precursor, 2-cyclobutylethan-1-ol. This alcohol

is commercially available and serves as a logical starting point for the synthesis of the target thiol.

Table 1: Chemical Identifiers and Properties for 2-cyclobutylethan-1-ol

Identifier Type	Value	Source
CAS Number	4415-74-1	[1][2][3][4]
Molecular Formula	C6H12O	[1][4]
Molecular Weight	100.16 g/mol	[1][2][4]
IUPAC Name	2-cyclobutylethanol	[4]
InChI	InChI=1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2	[4]
InChIKey	KUARIPXRZDVUJO-UHFFFAOYSA-N	[2][4]
SMILES	C1CC(C1)CCO	[4]
Synonyms	Cyclobutaneethanol, 2- Cyclobutyl-ethanol	[1][2]

Proposed Synthetic Protocol: Conversion of 2-cyclobutylethan-1-ol to 2-Cyclobutylethane-1-thiol

A reliable method for the conversion of a primary alcohol to a thiol is a two-step process involving the formation of a tosylate, followed by nucleophilic substitution with a thiolating agent. This method avoids the often harsh conditions and side reactions associated with some direct thionation methods.

Step 1: Tosylation of 2-cyclobutylethan-1-ol

This step converts the alcohol's hydroxyl group into a good leaving group (tosylate).

- Reagents and Materials:

- 2-cyclobutylethan-1-ol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or triethylamine as a non-nucleophilic base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Ice bath
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
- Procedure:
 - Dissolve 2-cyclobutylethan-1-ol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath to 0 °C.
 - Add pyridine or triethylamine (1.5 equivalents) to the solution.
 - Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.
 - Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
 - Quench the reaction by the slow addition of cold water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
 - Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclobutylethyl tosylate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with a Thiulating Agent

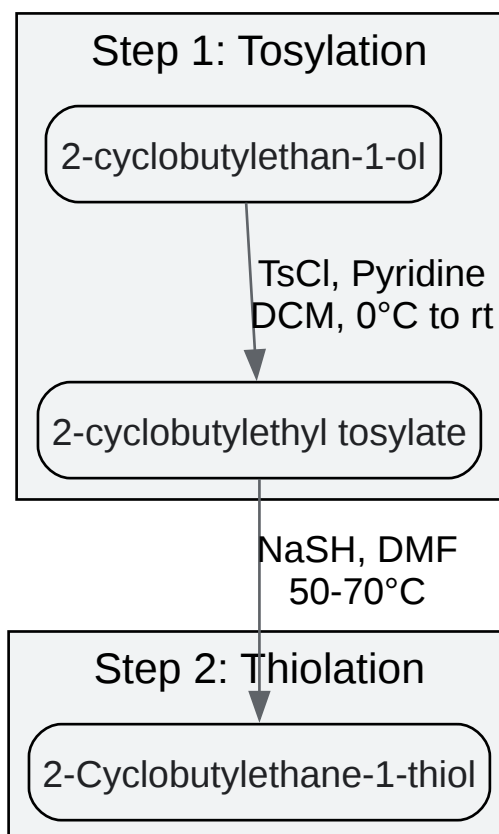
The tosylate is displaced by a sulfur nucleophile to form the desired thiol.

- Reagents and Materials:
 - 2-cyclobutylethyl tosylate (from Step 1)
 - Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
 - Dimethylformamide (DMF) or ethanol as solvent
 - Standard laboratory glassware and workup equipment
- Procedure using Sodium Hydrosulfide:
 - Dissolve the purified 2-cyclobutylethyl tosylate (1 equivalent) in DMF or ethanol.
 - Add sodium hydrosulfide (1.5 to 2 equivalents) to the solution.
 - Heat the reaction mixture to 50-70 °C and stir for 2-6 hours, monitoring by TLC for the disappearance of the tosylate.
 - Cool the reaction to room temperature and pour it into a mixture of ice and water.
 - Acidify the aqueous solution carefully with a dilute acid (e.g., 1M HCl) to protonate the thiolate.
 - Extract the product with diethyl ether or ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude **2-Cyclobutylethane-1-thiol** by distillation or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway from 2-cyclobutylethan-1-ol to **2-Cyclobutylethane-1-thiol**.

Synthesis of 2-Cyclobutylethane-1-thiol



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